N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is a thiazole-based acetamide derivative characterized by a 4-tert-butyl-substituted thiazole core linked to a sulfonylated acetamide moiety. Its molecular formula is C₁₆H₂₀N₂O₃S₂, with a molecular weight of 352.47 g/mol. Key structural features include:
- A 1,3-thiazole ring with a bulky tert-butyl group at position 4, enhancing steric bulk and hydrophobicity.
- An acetamide backbone, facilitating structural flexibility and interactions with biological targets.
Thiazole derivatives are widely explored for pharmacological activities, including analgesic, antimicrobial, and anti-inflammatory effects . The sulfonyl group in this compound may enhance metabolic stability compared to thioether (sulfanyl) analogs, as seen in related structures .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-11-5-7-12(8-6-11)23(20,21)10-14(19)18-15-17-13(9-22-15)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZVAUZSFPUIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Sulfonylation: The sulfonyl group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfonylated thiazole with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes structural analogs and their key differences:
Key Observations :
- Sulfonyl vs.
- Aryl Substituent Position : 4-Methylphenyl (target) vs. 3-methylphenyl alters steric and electronic profiles, affecting interactions with hydrophobic pockets.
- Heterocyclic Variations : Replacement of the sulfonyl group with triazole or morpholine moieties introduces nitrogen-rich environments, impacting solubility and pharmacokinetics .
Pharmacological Activity Comparisons
- Analgesic Activity : Thiazole derivatives with pyrazole or aryl sulfonyl groups (e.g., compounds in ) show moderate to strong analgesic effects. The target compound’s tert-butyl group may enhance blood-brain barrier penetration, while the sulfonyl group could stabilize binding to pain-related receptors.
- Antimicrobial Potential: Sulfonamide-containing thiazoles (e.g., ) often exhibit antimicrobial activity due to sulfonyl interactions with bacterial enzymes.
Physicochemical Properties
- LogP and Solubility: The target compound’s tert-butyl and sulfonyl groups likely result in a higher LogP (∼3.5) compared to morpholino (LogP ∼2.8 ) or triazole analogs (LogP ∼2.5 ), suggesting moderate lipophilicity.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.
- Molecular Formula: C16H20N2OS2
- Molecular Weight: 320.47 g/mol
- CAS Number: 794550-90-6
- Structure: The compound features a thiazole ring, a sulfonamide group, and a tert-butyl substituent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
- Receptor Modulation: It can modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration: The compound may affect gene expression related to cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole nucleus is known to interfere with the biosynthesis of bacterial lipids, leading to the inhibition of pathogen growth. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Activity
A notable area of investigation for this compound is its anticancer properties. In studies focusing on cancer cell lines:
-
Cell Line Studies: The compound has shown efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines. It induces cell death through mechanisms such as apoptosis and autophagy.
Cancer Type IC50 (µM) Mechanism of Action Melanoma 6.5 Induction of apoptosis Pancreatic Cancer 5.0 Autophagy induction Chronic Myeloid Leukemia 7.8 Apoptosis and autophagy
Case Studies
- Study on Melanoma Cells : A study reported that the lead compound derived from this class exhibited high in vitro potency against sensitive and resistant melanoma cells, leading to significant tumor growth reduction in xenograft models in mice .
- Antibacterial Screening : In a screening assay against various bacterial strains, the compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to existing antibiotics.
Research Applications
This compound has applications across several domains:
- Medicinal Chemistry : It serves as a promising scaffold for developing new antimicrobial and anticancer agents.
- Pharmaceutical Development : The compound's favorable pharmacokinetic properties make it a candidate for drug formulation aimed at treating resistant infections and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
